molecular formula C12H11NO B14918007 Pyridine, 3-methyl-5-phenoxy-

Pyridine, 3-methyl-5-phenoxy-

Cat. No.: B14918007
M. Wt: 185.22 g/mol
InChI Key: JSPLRPPLJGKXEQ-UHFFFAOYSA-N
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Description

Strategic Importance of Substituted Pyridine (B92270) Architectures in Chemical Science

Substituted pyridine architectures are of paramount strategic importance in chemical science due to their prevalence in a wide array of functional molecules. nih.gov The pyridine ring, an isostere of benzene, is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. nih.gov Its nitrogen atom imparts distinct properties, including the ability to act as a hydrogen bond acceptor and to coordinate with metal ions, which are crucial for biological activity and catalytic applications. nih.gov The derivatization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enabling the optimization of its function. nih.gov

Conceptual Framework of Aryloxy Functionalization in Pyridine Derivatives

The introduction of an aryloxy group onto a pyridine ring is a key strategy for modifying its properties. This functionalization is typically achieved through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions. The two most prominent methods for the synthesis of aryloxypyridines are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , a classic method, involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.org While effective, this reaction often requires harsh conditions, such as high temperatures and the use of stoichiometric amounts of copper. wikipedia.org

The Buchwald-Hartwig amination represents a more modern and versatile approach. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen and carbon-oxygen bonds under milder conditions and with a broader substrate scope. wikipedia.orgorganic-chemistry.org For the synthesis of aryloxypyridines, a variation of this reaction, the Buchwald-Hartwig O-arylation, is employed, coupling a hydroxypyridine with an aryl halide. wikipedia.org

Current Research Trajectories and Gaps for Pyridine, 3-methyl-5-phenoxy-, and Related Analogues

The research landscape for aryloxypyridines is rich and varied, with significant efforts directed towards their application in agrochemicals and medicine.

Herbicidal Activity: A substantial body of research has demonstrated the potent herbicidal activity of various phenoxypyridine derivatives. nih.gov These compounds often act as inhibitors of key plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). The substitution pattern on both the pyridine and phenoxy rings plays a crucial role in determining the herbicidal efficacy and selectivity. For instance, the presence of electron-withdrawing groups on the pyridine ring has been shown to enhance herbicidal activity. nih.gov While extensive research exists for the broader class, specific studies detailing the herbicidal properties of Pyridine, 3-methyl-5-phenoxy- are not widely published, representing a potential area for future investigation.

Medicinal Chemistry: In the realm of medicinal chemistry, aryloxypyridine scaffolds are being explored for a range of therapeutic applications. Notably, certain phenoxypyridine derivatives have been investigated as neurokinin-3 (NK3) receptor antagonists. medchemexpress.com NK3 receptor antagonists are a class of non-hormonal drugs being developed for the treatment of menopausal vasomotor symptoms (hot flashes). nih.gov The phenoxy group in these molecules often plays a key role in receptor binding. As with its potential herbicidal activity, specific research on the neuroactive properties of Pyridine, 3-methyl-5-phenoxy- is limited in publicly available literature, highlighting a gap in the current understanding of this specific compound's biological activity.

Data on Pyridine, 3-methyl-5-phenoxy- and Analogues:

Below are tables detailing the known properties of Pyridine, 3-methyl-5-phenoxy- and a comparison with some of its analogues. The limited availability of extensive research data for the title compound is a notable gap.

Table 1: Physicochemical Properties of Pyridine, 3-methyl-5-phenoxy-

Property Value Source
IUPAC Name 3-methyl-5-phenoxypyridine
CAS Number 73571-20-7 vulcanchem.com
Molecular Formula C₁₂H₁₁NO vulcanchem.com
Molecular Weight 185.22 g/mol vulcanchem.com
Appearance Light yellow to Brown to Dark green clear liquid cymitquimica.com
SMILES CC1=CC(=CN=C1)OC2=CC=CC=C2 vulcanchem.com

| InChI Key | JSPLRPPLJGKXEQ-UHFFFAOYSA-N | vulcanchem.com |

Table 2: Comparison of Pyridine, 3-methyl-5-phenoxy- with Related Analogues

Compound Name CAS Number Molecular Formula Key Distinguishing Feature Primary Research Area
Pyridine, 3-methyl-5-phenoxy- 73571-20-7 C₁₂H₁₁NO Methyl and phenoxy groups at positions 3 and 5 Limited specific research published
3-Hydroxy-5-methylpyridine 42732-49-0 C₆H₇NO Hydroxyl group instead of phenoxy Intermediate in organic synthesis
3-Methyl-5-phenylpyridine 10477-94-8 C₁₂H₁₁N Phenyl group directly attached (no ether linkage) Building block in organic synthesis guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-methyl-5-phenoxypyridine

InChI

InChI=1S/C12H11NO/c1-10-7-12(9-13-8-10)14-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

JSPLRPPLJGKXEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemo Systematic Derivatization

Historical and Contemporary Approaches to the Pyridine (B92270), 3-methyl-5-phenoxy- Core Synthesis

The creation of the 3-methyl-5-phenoxypyridine core, a key structure in various chemical research areas, is achieved through several synthetic pathways. Historically, the most prominent method has been the Ullmann condensation. wikipedia.org This reaction facilitates the formation of diaryl ethers by coupling an aryl halide with a phenol (B47542) using a copper catalyst. wikipedia.orgorganic-chemistry.org In a typical procedure, a starting material like 3-bromo-5-methylpyridine (B130446) is reacted with phenol in the presence of a copper source, such as copper(I) iodide, and a base like potassium carbonate in a high-boiling polar solvent. wikipedia.org Traditional Ullmann reactions were often limited by the need for high temperatures (often over 210°C) and stoichiometric amounts of copper, which could limit their application for more complex molecules. wikipedia.org Innovations, such as the use of ligands like N,N-dimethylglycine, have allowed these reactions to proceed under significantly milder conditions, for example at 90°C. organic-chemistry.org

Contemporary organic synthesis has introduced more efficient and versatile methods. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig etherification, have become a powerful alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of C-O bonds under milder conditions and with greater tolerance for various functional groups. wikipedia.org The synthesis of 3-methyl-5-phenoxypyridine via this method would involve coupling 3-bromo-5-methylpyridine with phenol, using a palladium catalyst like palladium(II) acetate (B1210297) in conjunction with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base. organic-synthesis.com The choice of ligand is crucial and several generations of increasingly effective and sterically hindered ligands have been developed to improve reaction rates and yields. wikipedia.orgorganic-chemistry.org

A conceptually different approach involves constructing the substituted pyridine ring from acyclic precursors. rsc.org Multi-component reactions, which can form the heterocyclic ring with the desired substituents in a single step, offer a highly modular strategy. nih.gov For instance, processes based on the condensation of aldehydes, ammonia, and other components can yield substituted pyridines, although controlling regioselectivity can be a challenge. google.comgoogle.com Ruthenium-catalyzed cycloisomerization of specifically designed 3-azadienynes represents another advanced ring-forming strategy to access substituted pyridines. organic-chemistry.org

Table 1: Comparison of Synthetic Routes to the Pyridine, 3-methyl-5-phenoxy- Core

Method Key Reagents & Catalysts Typical Conditions Advantages Disadvantages
Ullmann Condensation 3-Halo-5-methylpyridine, Phenol, Copper Catalyst (e.g., CuI), Base (e.g., K₂CO₃) High temperatures (90-210°C) in polar solvents (e.g., DMF, Pyridine). wikipedia.orgorganic-chemistry.orgnih.gov Well-established, cost-effective copper catalysts. wikipedia.org Harsh conditions, potential for low yields, stoichiometric copper often required. wikipedia.org
Buchwald-Hartwig Etherification 3-Halo-5-methylpyridine, Phenol, Palladium Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) Mild temperatures (80-110°C) in solvents like toluene. wikipedia.orgorganic-synthesis.com High yields, excellent functional group tolerance, catalytic use of palladium. wikipedia.orgorganic-chemistry.org Higher cost of palladium and specialized ligands, sensitivity to air. wikipedia.org

| Pyridine Ring Synthesis | Varies (e.g., Aldehydes, Ammonia, Acetylene derivatives) | Reaction-dependent, can be catalyzed by various metals (e.g., Ruthenium). google.comorganic-chemistry.org | High modularity, can build complex structures efficiently. rsc.orgnih.gov | Requires synthesis of specific precursors, potential for side products and isomers. google.com |

Catalytic and Stereoselective Synthesis of Substituted Phenoxypyridines

While the parent compound, Pyridine, 3-methyl-5-phenoxy-, is achiral, the field of catalytic synthesis provides powerful tools for creating stereochemically complex derivatives. A key area of focus is the atroposelective synthesis of biaryl ethers. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In phenoxypyridine systems, bulky groups near the C-O-Ar bond can restrict rotation, leading to stable, separable atropisomers.

The catalytic asymmetric synthesis of these structures can be achieved using chiral transition metal complexes. For example, cobalt- or rhodium-catalyzed C-H activation and functionalization using chiral ligands can create axially chiral biaryl systems with high enantioselectivity. nih.govacs.org Similarly, enantioselective palladium-catalyzed reactions, such as desymmetrization-oxidation sequences of dihydropyridines, can yield atropisomeric 4-arylpyridines. researchgate.net These advanced methods allow for precise control over the three-dimensional structure of the molecule, which is critical in fields like medicinal chemistry and materials science.

Furthermore, if a substituent on either the pyridine or phenoxy ring contains a prochiral center (a part of the molecule that can be converted from achiral to chiral in a single step), catalytic stereoselective reactions can be used to install a new chiral center. For instance, a catalytic asymmetric hydrogenation of a carbon-carbon double bond within a substituent, often using chiral rhodium or ruthenium catalysts, can produce a single enantiomer of the product with high fidelity. nih.gov These strategies highlight the versatility of modern catalysis in generating structurally diverse and stereochemically defined phenoxypyridine derivatives.

Table 2: Examples of Catalytic Systems for Stereoselective Phenoxypyridine Synthesis

Catalytic System Reaction Type Chiral Element Application
Rhodium(III) / Chiral Ligand Atroposelective C-H Functionalization Chiral BOCpRh complex. acs.org Enantioselective synthesis of atropisomeric biaryls. acs.org
Cobalt(II) / SPDO Ligand Aerobic Oxidative Coupling Chiral SPDO (Spiro-Pyridine-Dioxazoline) ligand. nih.gov Atroposelective synthesis of bridged biaryls from phenols. nih.gov
Palladium / Chiral Phosphoric Acid Desymmetrization-Oxidation Chiral phosphoric acid catalyst. researchgate.net Enantioselective synthesis of atropisomeric 4-arylpyridines. researchgate.net

| Palladium / Hydrogen | Asymmetric Hydrogenation / Reductive Cyclization | Chiral ligand on Palladium (in principle). nih.gov | Stereoselective reduction of a prochiral substituent. nih.gov |

Post-Synthetic Functionalization Strategies of Pyridine, 3-methyl-5-phenoxy-

Following the synthesis of the 3-methyl-5-phenoxypyridine core, its structure can be further modified to introduce new chemical functionalities. These post-synthetic modifications can target the pyridine ring, the phenoxy ring, or the methyl group.

The phenoxy group is an electron-donating moiety, which activates its ortho and para positions for electrophilic aromatic substitution. wikipedia.org Consequently, reactions such as nitration (using nitric acid and sulfuric acid), halogenation, or Friedel-Crafts acylation can be used to install functional groups on the phenyl ring. wikipedia.orgrsc.org

The pyridine ring itself is electron-deficient, making it generally resistant to electrophilic substitution, which, if forced, typically occurs at the 3- and 5-positions. quimicaorganica.orgquora.com More effective are direct C-H functionalization strategies. rsc.org Using palladium catalysts, it is possible to directly activate a C-H bond on the pyridine ring—for example, at the C2 or C4 position—and couple it with an aryl halide to form a new C-C bond. nih.gov This provides a direct route to more complex biaryl and heteroaryl structures. It is also possible to convert a C-H bond into a phosphonium (B103445) salt, which can then be displaced by various nucleophiles, offering another route to functionalization at the 4-position. nih.gov

The methyl group at the C3 position also serves as a handle for derivatization. It can undergo radical halogenation to form a halomethyl group, which is a versatile precursor for introducing a wide range of functionalities through nucleophilic substitution.

Table 3: Potential Post-Synthetic Functionalizations of Pyridine, 3-methyl-5-phenoxy-

Reaction Type Typical Reagents Target Site Resulting Functional Group
Electrophilic Nitration HNO₃, H₂SO₄ Phenoxy ring (ortho, para positions). wikipedia.org Nitro (-NO₂)
Electrophilic Halogenation Br₂, FeBr₃ Phenoxy ring (ortho, para positions). wikipedia.org Bromo (-Br)
Directed C-H Arylation Aryl Halide, Pd(OAc)₂, Ligand Pyridine ring (e.g., C2, C4, C6). nih.gov Aryl group
C-H Phosphonation PPh₃, Oxidant Pyridine ring (e.g., C4). nih.gov Phosphonium salt (-PPh₃⁺)

| Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | Methyl group | Bromomethyl (-CH₂Br) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the solution-state structure of Pyridine (B92270), 3-methyl-5-phenoxy-.

¹H NMR: Proton NMR would be instrumental in identifying the number and environment of all hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on both the pyridine and phenoxy rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and the connectivity of adjacent protons, helping to confirm the substitution pattern on both aromatic rings.

¹³C NMR: Carbon-13 NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in Pyridine, 3-methyl-5-phenoxy- would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to probe the spatial relationships between atoms, a series of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity of protons within the pyridine and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, facilitating the assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, providing key information to establish the connectivity between the pyridine ring, the methyl group, and the phenoxy group through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be crucial for determining the preferred conformation of the molecule in solution by identifying protons that are close in space, even if they are not directly bonded. This would be particularly important for understanding the rotational orientation of the phenoxy group relative to the pyridine ring.

A hypothetical data table for the expected NMR shifts is presented below.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H28.2 - 8.4148 - 150
Pyridine-H47.3 - 7.5123 - 125
Pyridine-H68.2 - 8.4148 - 150
Pyridine-C3135 - 137-
Pyridine-C5155 - 157-
Methyl-H2.3 - 2.5-
Methyl-C18 - 20-
Phenoxy-H (ortho)7.0 - 7.2118 - 120
Phenoxy-H (meta)7.3 - 7.5129 - 131
Phenoxy-H (para)7.1 - 7.3123 - 125
Phenoxy-C (ipso)157 - 159-

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) would be essential for determining the molecular weight and elemental composition of Pyridine, 3-methyl-5-phenoxy-, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₁NO).

Electron Ionization (EI) Mass Spectrometry: EI-MS would induce fragmentation of the molecule, producing a unique pattern of fragment ions. The analysis of this fragmentation pattern would help to confirm the presence of the methylpyridine and phenoxy substructures. Expected fragmentation pathways would include the cleavage of the ether bond, leading to ions corresponding to the methyl-pyridyl and phenoxy moieties.

A table summarizing the expected major fragments in the mass spectrum is provided below.

m/z (mass-to-charge ratio)Proposed Fragment Ion
185[M]⁺ (Molecular Ion)
93[C₆H₇N]⁺ (Methylpyridine cation)
92[C₅H₄N-CH₃]⁺ (Loss of methyl from methylpyridine)
77[C₆H₅]⁺ (Phenyl cation)

X-ray Crystallography for Precise Solid-State Structural Determination

Should a suitable single crystal of Pyridine, 3-methyl-5-phenoxy- be obtained, X-ray crystallography would offer the most definitive structural information. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles in the solid state. This would allow for an unambiguous confirmation of the molecular connectivity and a detailed understanding of the molecule's three-dimensional shape, including the dihedral angle between the pyridine and phenoxy rings. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the solid-state architecture.

Other Advanced Spectroscopic Modalities (e.g., UV-Vis, Fluorescence, Chiroptical)

Fluorescence Spectroscopy: An investigation into the fluorescence properties could reveal information about the excited state dynamics of Pyridine, 3-methyl-5-phenoxy-. The emission spectrum, quantum yield, and lifetime would provide insights into the de-excitation pathways of the molecule after absorbing UV light.

Chiroptical Spectroscopy: As Pyridine, 3-methyl-5-phenoxy- is an achiral molecule, it would not exhibit optical activity and therefore techniques like circular dichroism (CD) would not be applicable unless the molecule is placed in a chiral environment.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of molecules. researchgate.netias.ac.in DFT methods, such as B3LYP, are widely used to study substituted pyridines, providing insights into the effects of substituents on the electron density distribution and the energies of frontier molecular orbitals (HOMO and LUMO). mostwiedzy.pl

The electronic properties of Pyridine (B92270), 3-methyl-5-phenoxy- are influenced by the interplay between the electron-withdrawing pyridine ring, the electron-donating methyl group, and the phenoxy substituent. DFT calculations can quantify these effects by determining key parameters. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of Pyridine, 3-methyl-5-phenoxy- (Illustrative Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D
Electron Density on Pyridine Nitrogen-0.45 e

This data is illustrative and based on typical values for similar compounds.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape of molecules like Pyridine, 3-methyl-5-phenoxy-. peeref.comnih.gov These simulations model the movement of atoms over time, providing insights into the molecule's preferred shapes and the energy barriers between different conformations.

For Pyridine, 3-methyl-5-phenoxy-, the key flexible bond is the C-O-C linkage between the pyridine and phenyl rings. The dihedral angles around this bond determine the relative orientation of the two aromatic rings. MD simulations can map the potential energy surface as a function of these dihedral angles, identifying the most stable, low-energy conformations. researchgate.net

Table 2: Key Dihedral Angles and Conformational Energies for Pyridine, 3-methyl-5-phenoxy- (Illustrative Data)

ConformationDihedral Angle 1 (C-C-O-C)Dihedral Angle 2 (C-O-C-C)Relative Energy (kcal/mol)
Global Minimum10°170°0.0
Local Minimum170°10°1.5
Transition State90°90°4.2

This data is illustrative and represents a hypothetical conformational analysis.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds. For Pyridine, 3-methyl-5-phenoxy-, it is possible to computationally predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. youtube.comyoutube.comdrugbank.comnsf.gov Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Furthermore, computational models can be used to study intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are crucial for understanding the compound's behavior in condensed phases and its potential interactions with biological targets.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and IR Frequencies for Pyridine, 3-methyl-5-phenoxy- (Illustrative Data)

SpectrumPeakPredicted Value
¹H NMRPyridine-H (ortho to N)8.2 ppm
¹H NMRPyridine-H (para to N)7.1 ppm
¹H NMRMethyl-H2.3 ppm
¹³C NMRPyridine-C (ipso to O)160 ppm
¹³C NMRPhenyl-C (para to O)123 ppm
IRC-O-C stretch1240 cm⁻¹
IRC=N stretch1580 cm⁻¹

This data is illustrative and based on typical spectroscopic values for the given functional groups.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding how a molecule participates in chemical reactions is a fundamental aspect of chemistry. Computational chemistry provides the tools to elucidate reaction mechanisms, identify transition states, and calculate activation energies. researchgate.netresearchgate.net For Pyridine, 3-methyl-5-phenoxy-, one could investigate various reactions, such as electrophilic aromatic substitution on the phenoxy ring or reactions involving the pyridine nitrogen.

By mapping the potential energy surface of a reaction, chemists can follow the path from reactants to products through the transition state. princeton.edu The height of the energy barrier at the transition state determines the reaction rate. nih.gov For example, a computational study could explore the mechanism of a copper-catalyzed amino etherification reaction involving a derivative of this molecule. acs.org

Table 4: Calculated Activation Energies for a Hypothetical Electrophilic Bromination of Pyridine, 3-methyl-5-phenoxy- (Illustrative Data)

Position of BrominationTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Ortho to Phenoxy25.315.1
Para to Phenoxy22.812.6
Meta to Phenoxy30.119.9

This data is illustrative and represents a hypothetical reaction mechanism study.

Chemical Reactivity and Mechanistic Studies of Pyridine, 3 Methyl 5 Phenoxy Derivatives

Reaction Pathways Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack, leading to the formation of pyridinium (B92312) salts, N-oxides, and other derivatives. These reactions not only modify the properties of the parent molecule but also serve as a gateway to further functionalization.

The conversion of pyridines to their corresponding N-oxides is a fundamental transformation that alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution. The N-oxide oxygen can also act as a nucleophile or be removed to regenerate the pyridine. The N-oxidation of alkylpyridines is an industrially significant reaction, often utilizing hydrogen peroxide as the oxidant. researchgate.net

Studies on the N-oxidation of 3-methylpyridine (B133936) provide valuable insights into the expected reactivity of 3-methyl-5-phenoxypyridine. The reaction is typically catalyzed and can be performed under pressure to enhance efficiency. researchgate.net The use of oxidants like m-chloroperoxybenzoic acid (mCPBA) is also a common and effective method for the N-oxidation of pyridines. nih.gov

Table 1: N-Oxidation of 3-Methylpyridine

Oxidant Catalyst Temperature (°C) Pressure (bar) Yield (%) Reference
H₂O₂ Not specified 130 6 >98 researchgate.net
H₂O₂ Not specified 85 >15 <85 researchgate.net

This data is for 3-methylpyridine and serves as a model for the potential N-oxidation of Pyridine, 3-methyl-5-phenoxy-.

The introduction of the phenoxy group at the 5-position is expected to influence the rate and outcome of N-oxidation. The electron-withdrawing nature of the phenoxy group may decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing reaction conditions compared to 3-methylpyridine.

Transformations at the Methyl and Phenoxy Substituents

The methyl and phenoxy groups on the pyridine ring are also sites for various chemical transformations, which can be used to introduce further complexity into the molecule.

The methyl group on a pyridine ring can undergo a variety of reactions, including oxidation, halogenation, and deprotonation to form an anion. The acidity of the benzylic hydrogens of the methyl group is increased by the electron-withdrawing nature of the pyridine ring, facilitating reactions involving deprotonation. pearson.com

Oxidative conversion of methylpyridines can lead to the formation of pyridinecarboxylic acids or aldehydes, depending on the reaction conditions and the oxidant used. For instance, the oxidation of 2-methyl-5-ethylpyridine on a modified vanadium oxide catalyst has been studied, showing that the methyl group can be oxidized. researchgate.net

The phenoxy group, being an ether linkage, can potentially undergo cleavage under harsh conditions, though this is generally a difficult reaction to achieve with diaryl ethers. More commonly, the aromatic ring of the phenoxy group can undergo electrophilic substitution. The directing effect of the ether oxygen would favor substitution at the ortho and para positions of the phenoxy ring.

Furthermore, the phenoxy group can be introduced through nucleophilic aromatic substitution on a suitably activated pyridine ring, or through coupling reactions. For example, the synthesis of phenoxy-substituted quinazolines, quinoxalines, and pyridines has been achieved using aryne chemistry. nih.gov

Pericyclic and Multicomponent Reactions Incorporating the Pyridine Core

Pericyclic and multicomponent reactions are powerful tools in organic synthesis for the rapid construction of complex molecular architectures. Pyridine and its derivatives can participate in these reactions, acting as either the diene or dienophile component in cycloadditions, or as one of the components in a multicomponent reaction.

While the aromaticity of the pyridine ring makes it a reluctant participant in Diels-Alder reactions, appropriately substituted pyridines or their activated forms (e.g., pyridinium salts or N-oxides) can undergo cycloaddition reactions. acs.orgnih.govresearchgate.net For instance, 3,4-pyridynes, highly reactive intermediates, can be trapped in [4+2] cycloaddition reactions. nih.gov The electronic nature of the substituents on the pyridine ring plays a crucial role in determining its reactivity in cycloadditions. The presence of both an electron-donating (methyl) and an electron-modulating (phenoxy) group in 3-methyl-5-phenoxypyridine suggests a complex reactivity profile in such reactions.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine derivatives. bohrium.comacs.orgacs.orgnih.govacsgcipr.org Various MCRs, such as the Hantzsch pyridine synthesis and its variations, allow for the one-pot construction of the pyridine ring from simpler acyclic precursors. While specific MCRs incorporating 3-methyl-5-phenoxypyridine as a starting material are not documented in the searched literature, the development of novel MCRs to synthesize such substituted pyridines is an active area of research. acs.org

Heterocyclic Ring Transformations and Rearrangements

The pyridine ring, while generally stable, can undergo transformations and rearrangements under specific conditions, often leading to the formation of other heterocyclic or carbocyclic systems. These reactions are typically driven by the relief of ring strain, the formation of a more stable aromatic system, or the presence of powerful nucleophiles or reactive intermediates.

Ring transformation reactions of pyridines can occur through various mechanisms, including the action of C-nucleophiles. clockss.org For example, electron-deficient pyridones can undergo ring transformation in the presence of β-dicarbonyl compounds to yield substituted benzoates. clockss.org Similarly, pyrimidine (B1678525) derivatives can be transformed into pyridines. wur.nl

While specific ring transformations of 3-methyl-5-phenoxypyridine have not been reported, the principles governing the reactivity of other substituted pyridines suggest that under appropriate conditions, such as reaction with strong nucleophiles or photochemical activation, ring-opening and rearrangement pathways could be accessible.

Coordination Chemistry and Organometallic Applications

Pyridine (B92270), 3-methyl-5-phenoxy- as a Ligand in Transition Metal Complexation

The nitrogen atom of the pyridine ring in 3-methyl-5-phenoxy-pyridine possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to transition metal centers. wikipedia.org As a monodentate ligand, it is expected to form a variety of coordination complexes. The electronic properties of the pyridine ring, and consequently its coordination strength, are modulated by the electron-donating methyl group and the electron-withdrawing phenoxy group.

In more complex ligand designs, phenoxy and pyridine moieties are often combined to create multidentate ligands that form highly stable complexes with transition metals. For instance, ligands incorporating both phenolate (B1203915) and pyridine donors are integral to contemporary coordination chemistry. A family of ansa-permethylindenyl-phenoxy (PHENI*) transition-metal chloride complexes with titanium, zirconium, and hafnium has been synthesized and characterized. nih.gov Similarly, Group 4 complexes supported by pyridine-2-phenolate-6-arylmethine ligands have been prepared, demonstrating the versatility of the pyridine-phenolate combination in stabilizing metals in various oxidation states. acs.org

The coordination environment around the metal center in these complexes is typically tetrahedral or octahedral, depending on the metal, its oxidation state, and the other ligands present. wikipedia.org The specific substitution pattern of 3-methyl-5-phenoxy-pyridine would influence the steric and electronic environment around the metal, potentially tuning the properties of the resulting complex.

Table 1: Examples of Transition Metal Complexes with Phenoxy-Pyridine Type Ligands

Complex TypeMetal Center(s)Ligand(s)Application/Feature
ansa-Permethylindenyl-phenoxy (PHENI*) Complexes nih.govTi, Zr, Hf{(η⁵-C₉Me₆)Me(R'')Si(2-R-4-R'-C₆H₂O)}Ethylene polymerization catalysts
Pyridine-2-phenolate-6-arylmethine Complexes acs.orgTi, Zr[O,N,CH(Ar)]Olefin polymerization catalysts
Tridentate Cyclometalated Complexes researchgate.netPd(II)2-(6-phenylpyridin-2-yl)thiazolesLuminescent materials
Pyridine-Substituted Thiosemicarbazone Complexes rsc.orgFe(II)HDpT, HBpTOxidation catalysis

Rational Design of Luminescent and Electroluminescent Materials (e.g., OLEDs)

Pyridine derivatives are frequently employed in the design of organic light-emitting diodes (OLEDs) and other luminescent materials due to their electronic properties and thermal stability. nih.govresearchgate.net The combination of an electron-deficient pyridine ring with an electron-rich phenoxy group in 3-methyl-5-phenoxy-pyridine could lead to intramolecular charge transfer (ICT) characteristics, which are often desirable for creating efficient emitters.

Research on 2-phenoxypyridine (B1581987) and its methylated analog, 2-(4-methyl)phenoxy pyridine, has shown that these compounds exhibit fluorescence. iaea.org 2-Phenoxypyridine, for instance, displays its highest fluorescence peak at 321 nm in methanol (B129727) when excited at 290 nm. The emission properties are solvent-dependent, indicating a change in the electronic distribution in the excited state. Such molecules are building blocks for more complex systems used in OLEDs, where they can function as the emissive layer or as host materials for phosphorescent dopants. The design of new donor-acceptor based discotic molecules, such as 2,4,6-tris(4-(alkyloxy)phenyl)pyridines, highlights the strategy of using substituted pyridines to achieve blue light emission for optoelectronic applications. nih.gov

Table 2: Photophysical Properties of Related Phenoxy-Pyridine and Pyridine-Based Compounds

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)SolventKey Finding
2-Phenoxypyridine iaea.org290321MethanolHighest fluorescence peak observed in methanol.
2-(4-methyl)phenoxy pyridine iaea.org310613Ethyl Acetate (B1210297)Highest fluorescence peak observed in ethyl acetate.
2,4,6-tris(4-(alkyloxy)phenyl)pyridines nih.govNot specifiedBlue regionNot specifiedPotential as blue light emitting materials for optoelectronics.

Catalytic Applications of Pyridine, 3-methyl-5-phenoxy- Metal Complexes

Transition metal complexes containing pyridine ligands are widely used as catalysts in a range of organic transformations. wikipedia.orgunimi.itcnr.it The electronic and steric properties of the pyridine ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center. In the case of 3-methyl-5-phenoxy-pyridine, its coordination to a metal could create a catalyst with unique properties.

For example, titanium and zirconium complexes bearing phenoxy-imine and pyridine-phenolate ligands have been extensively studied as catalysts for olefin polymerization. nih.govacs.org The substituents on both the phenoxy and pyridine rings have a significant impact on the catalytic activity, the molecular weight of the resulting polymer, and the polymer's properties. The combination of steric bulk and electronic effects can influence the rate of monomer insertion and chain termination.

Furthermore, iron complexes with pyridine-substituted thiosemicarbazone ligands have demonstrated catalytic activity in oxidation reactions using hydrogen peroxide. rsc.org These complexes can catalyze the oxidation of thioanisole (B89551) to its sulfoxide (B87167) and the cleavage of styrene (B11656) to benzaldehyde. This suggests that complexes of 3-methyl-5-phenoxy-pyridine could also be explored for their potential in catalytic oxidation processes.

Table 3: Catalytic Activity of Transition Metal Complexes with Related Ligands

Catalyst SystemMetalLigand TypeReactionActivity/Selectivity
[O,N,CH(Ar)]-Ti acs.orgTiPyridine-2-phenolate-6-arylmethineEthylene PolymerizationUp to 820 g mmol⁻¹ h⁻¹ atm⁻¹
[Fe(TSC)₂] rsc.orgFe(II)Pyridine-substituted thiosemicarbazoneThioanisole OxidationSelective formation of methyl phenyl sulfoxide
[Fe(TSC)₂] rsc.orgFe(II)Pyridine-substituted thiosemicarbazoneStyrene OxidationFormation of benzaldehyde

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyridine Scaffolds

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. nih.govresearchgate.net Pyridine-containing ligands, particularly pyridine-dicarboxylic acids, are widely used as linkers in the synthesis of MOFs due to their rigidity and defined coordination angles. acs.orgresearchgate.netrsc.org

While 3-methyl-5-phenoxy-pyridine itself is a monodentate ligand and thus cannot form a framework on its own, it could be incorporated into MOF structures in several ways. It could act as a modulating ligand during MOF synthesis, influencing the final topology and properties of the framework. Alternatively, the 3-methyl-5-phenoxy-pyridine motif could be integrated into a larger, multidentate linker design, for example, by adding carboxylate or other coordinating groups to the phenoxy ring. The methyl and phenoxy groups would then project into the pores of the MOF, tuning the chemical environment and potentially influencing the framework's adsorption or catalytic properties. The synthesis of MOFs from pyridine-2,3-dicarboxylic acid and flexible bis-pyridyl ligands demonstrates the successful use of functionalized pyridines in creating 3D frameworks with interesting properties, such as intense fluorescence. rsc.org

Table 4: Examples of MOFs and Coordination Polymers with Pyridine-Based Ligands

MOF/Coordination Polymer NameMetal Ion(s)Pyridine-Based Ligand(s)Dimensionality/TopologyKey Feature
[Cu(2,3-pydc)(bpp)]·2.5H₂O rsc.orgCu(II)Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane3D (interpenetrated)Coordination polymer
[Zn(2,3-pydc)(bpp)]·2.5H₂O rsc.orgZn(II)Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane3D (interpenetrated)Intense fluorescence
[Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O rsc.orgCd(II)Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane3D (non-interpenetrated)Intense fluorescence
{[Zn(HCAM)]·H₂O}n acs.orgZn(II)4-Hydroxypyridine-2,6-dicarboxylic acid2DCoordination polymer

Exploratory Research in Medicinal Chemistry and Biological Probes

Structure-Activity Relationship (SAR) Paradigms in Substituted Pyridines

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For substituted pyridines, SAR studies have revealed key insights that could be extrapolated to predict the potential of Pyridine (B92270), 3-methyl-5-phenoxy- .

The biological activity of pyridine derivatives is significantly influenced by the nature and position of their substituents. nih.gov For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives, while bulky groups or halogens may decrease it. nih.gov In the case of Pyridine, 3-methyl-5-phenoxy- , the methyl group at the 3-position and the phenoxy group at the 5-position are the key determinants of its potential interactions with biological targets.

Research on 4-phenoxy-pyridine/pyrimidine (B1678525) derivatives as dual VEGFR-2/c-Met inhibitors has highlighted the importance of the phenoxy moiety. rsc.org The substitution pattern on the phenoxy ring itself can dramatically alter activity. For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, the introduction of methoxy groups at the 3- and 5-positions of a phenyl ring significantly improved potency against FGFR1. rsc.org This suggests that modifications to the phenoxy ring of Pyridine, 3-methyl-5-phenoxy- could be a fruitful avenue for optimization.

Furthermore, studies on phenazopyridine (B135373) derivatives as inhibitors of Rev1 interactions have shown that substitutions on the pyridine and phenyl rings can modulate the binding affinity by influencing the molecule's conformation. nih.gov This underscores the intricate interplay between different parts of the molecule in determining its biological function.

A hypothetical SAR exploration for Pyridine, 3-methyl-5-phenoxy- could involve the systematic modification of its core structure, as illustrated in the table below.

Modification Site Potential Modification Hypothesized Impact on Activity
Phenoxy Ring Introduction of electron-donating or withdrawing groupsModulate binding affinity and selectivity for target enzymes or receptors.
Methyl Group Replacement with other alkyl groups or functional groupsInfluence steric interactions and metabolic stability.
Pyridine Nitrogen Quaternization or N-oxide formationAlter solubility and potential for hydrogen bonding.

Investigation of Enzyme Modulatory Potential (e.g., Kinases, Phosphorylases)

Kinases are a major class of enzymes that are frequently targeted in drug discovery, particularly in oncology. ed.ac.uk The pyridine scaffold is a common feature in many kinase inhibitors. nih.govgoogle.com The potential of Pyridine, 3-methyl-5-phenoxy- as an enzyme modulator can be inferred from studies on analogous compounds.

For example, 2-phenoxypyridine (B1581987) derivatives have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK). nih.gov Similarly, 5-phenoxy-2-aminopyridine derivatives have shown potent and selective irreversible inhibition of Bruton's tyrosine kinase (BTK). nih.gov In a study on dual VEGFR-2/c-Met inhibitors, a class of 4-phenoxy-pyridine/pyrimidine derivatives were synthesized and evaluated, with one compound, 23k , showing excellent inhibitory activity against several cancer cell lines. rsc.org

Another relevant enzyme class is the amine oxidases. Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis. nih.govacs.org This highlights the potential for phenoxy-pyridine scaffolds to target enzymes beyond kinases.

The table below summarizes the inhibitory activities of some phenoxy-pyridine derivatives against various enzymes, providing a basis for speculating on the potential targets for Pyridine, 3-methyl-5-phenoxy- .

Compound Class Target Enzyme Reported Activity (IC50) Reference
4-phenoxy-pyridine derivativesVEGFR-21.05 μM (for compound 23k) rsc.org
4-phenoxy-pyridine derivativesc-Met1.43 μM (for compound 23k) rsc.org
5-Phenoxy-2-aminopyridine derivativesBruton's tyrosine kinase (BTK)Good potency and selectivity (for compound 18g) nih.gov
4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivativesLysyl oxidase-like 2 (LOXL2)Potent and irreversible inhibition nih.govacs.org
2-phenoxypyridinesc-Jun N-terminal kinase (JNK)Potent inhibition nih.gov

Receptor Ligand Discovery and Target Engagement Studies

Beyond enzymes, pyridine derivatives have been explored as ligands for various receptors. The cannabinoid receptors (CB1 and CB2) are one such target class where pyridine-based compounds have shown promise. nih.govmdpi.com

For instance, a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides were found to be potent and selective ligands for the CB2 receptor, with some acting as agonists and others as inverse agonists. mdpi.com The functional activity of these compounds was largely dependent on the substitution pattern on the pyrazole (B372694) ring. mdpi.com

Another study identified a pyrano[2,3-b]pyridine derivative, YX-2102 , as a high-affinity agonist for the CB2 receptor. nih.gov Molecular docking studies suggested that this compound binds to the receptor with a high docking score. nih.gov These findings suggest that the pyridine scaffold can be effectively utilized to design receptor-selective ligands.

The potential of Pyridine, 3-methyl-5-phenoxy- as a receptor ligand would depend on its ability to fit into the binding pocket of a specific receptor and form favorable interactions. The methyl and phenoxy groups would play a crucial role in defining its shape and electronic properties, which in turn would govern its receptor affinity and selectivity.

Design and Synthesis of Pyridine, 3-methyl-5-phenoxy- Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. They are small molecules designed to selectively interact with a specific target, allowing for its visualization or functional modulation. The pyridine scaffold has been used in the design of such probes.

For example, a fluorescent probe based on imidazo[1,2-a]pyridine (B132010) has been developed for the detection of hydrogen peroxide in living cells. mdpi.com This probe utilizes a borate (B1201080) ester as a reactive group that, upon interaction with hydrogen peroxide, triggers a change in fluorescence. mdpi.com

Given the potential of Pyridine, 3-methyl-5-phenoxy- to interact with specific enzymes or receptors, it could serve as a starting point for the design of chemical probes. For instance, if this compound is found to be a potent kinase inhibitor, it could be functionalized with a fluorescent dye or a reactive group to create a probe for studying that kinase's activity and localization within cells.

The design of a chemical probe based on Pyridine, 3-methyl-5-phenoxy- would involve several key steps:

Identification of a specific biological target.

Optimization of the core structure to enhance affinity and selectivity for the target.

Introduction of a reporter group (e.g., a fluorophore) or a reactive group for covalent labeling.

Evaluation of the probe's performance in biological systems.

Industrial and Patent Landscape Analysis from an Academic Viewpoint

Overview of Patent Filings Related to Pyridine (B92270), 3-methyl-5-phenoxy- and its Analogues

The patent landscape for phenoxypyridine derivatives is robust, with numerous patents filed by major chemical and pharmaceutical corporations. These patents typically claim novel substituted pyridine compounds, their synthesis methods, and their applications in various fields. While a patent specifically for "Pyridine, 3-methyl-5-phenoxy-" is not prominently found, the broader class of phenoxypyridine analogs is extensively covered, suggesting a strategic approach by companies to protect a wide range of structurally related compounds.

The primary application areas for these patented compounds are in the agrochemical and pharmaceutical sectors. In the agrochemical industry, phenoxypyridine derivatives are widely explored for their herbicidal, insecticidal, and fungicidal properties. nih.gov The phenoxypyridine scaffold is considered a bioisostere of diphenyl ether, a common fragment in pesticide molecules, and its introduction can enhance biological activity. nih.gov Patents in this domain often focus on substitutions on both the pyridine and phenoxy rings to optimize efficacy against specific pests or weeds while maintaining crop safety. epo.org

In the pharmaceutical realm, phenoxypyridine analogs have been investigated for a variety of therapeutic applications, including the treatment of inflammation, pain, diabetes, and cancer. google.com The pyridine ring, being a polar and ionizable aromatic system, can improve the solubility and bioavailability of drug candidates. nih.gov

Key players in the patenting of phenoxypyridine derivatives include multinational corporations such as Bayer, Syngenta, and DuPont in the agrochemical field, and various pharmaceutical companies. google.comgoogle.com These companies have filed numerous patents claiming broad Markush structures that encompass a vast number of potential compounds, including those with a 3-methyl-5-phenoxy-pyridine core. This strategy allows them to secure intellectual property rights over a wide chemical space, thereby preventing competitors from developing similar active ingredients.

The following interactive table provides a representative overview of patents related to phenoxypyridine and its analogs, highlighting the assignee, the scope of the invention, and the claimed applications.

Patent/Application NumberAssigneeTitle/Focus of InventionClaimed Application
US4251662A-Phenoxypyridine derivatives and their productionIntermediates for synthetic pyrethroids (insecticides) google.com
WO2012133416A1-Method for producing phenoxypyridine derivativeAntitumor agents, angiogenesis inhibitors, cancer metastasis inhibitors google.com
EP0887343A1-Herbicidal 3,5-difluoropyridinesHerbicides epo.org
US5616581A-Pharmaceutical use of pyridine compoundsAntiulcer, gastrointestinal cytoprotective, antibacterial
FR2428031A1-Novel substituted 2-phenoxy-3-chloro-5-trifluoromethyl pyridine and herbicidal compositionsHerbicides google.com

Academic Contributions to Patentable Innovations

Academic research has played a crucial role in laying the fundamental groundwork for the patentable innovations observed in the phenoxypyridine landscape. While patents are typically filed by industrial entities, the underlying scientific discoveries often originate from academic laboratories. These contributions can be categorized into several key areas:

Development of Novel Synthetic Methodologies: Academic research has been instrumental in developing efficient and versatile methods for the synthesis of substituted pyridines and the formation of the ether linkage in phenoxypyridines. For instance, various academic groups have published on the synthesis of 3-methylpyridine (B133936) (3-picoline) and its functionalized derivatives, which are essential precursors for 3-methyl-5-phenoxypyridine. google.com These synthetic routes, often involving transition-metal-catalyzed cross-coupling reactions, provide the tools for industrial chemists to create diverse libraries of phenoxypyridine analogs for screening and optimization.

Structure-Activity Relationship (SAR) Studies: Academic researchers have extensively studied the relationship between the chemical structure of phenoxypyridine derivatives and their biological activity. nih.gov These studies, often published in peer-reviewed journals, provide valuable insights into how different substituents on the pyridine and phenoxy rings influence the compound's efficacy and selectivity. For example, research has shown that the position of the phenoxy group on the pyridine ring and the nature of the substituents can significantly impact herbicidal or medicinal properties. nih.gov This publicly available knowledge guides the design of new, more potent, and selective compounds that are then pursued for patent protection by industrial labs.

Elucidation of Mechanisms of Action: Understanding how a compound exerts its biological effect is a critical aspect of drug and pesticide development. Academic institutions often lead the way in elucidating the molecular mechanisms of action of novel chemical entities. By identifying the specific biological targets of phenoxypyridine analogs, academic research helps to validate their potential for specific applications and provides a scientific basis for their further development and subsequent patenting.

Future Directions and Interdisciplinary Research Frontiers

Advanced Spectroscopic and Imaging Techniques for Pyridine (B92270), 3-methyl-5-phenoxy-

The detailed structural elucidation and dynamic behavior of Pyridine, 3-methyl-5-phenoxy- would rely on a suite of advanced spectroscopic and imaging techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, would be fundamental in confirming the connectivity of the atoms, with chemical shifts providing insights into the electronic environment of the pyridine ring, methyl, and phenoxy groups. nih.gov Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning all proton and carbon signals, especially to differentiate between the various aromatic protons.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition, confirming the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) could further validate the proposed structure by showing the loss of characteristic fragments like the phenoxy or methyl groups.

To understand the three-dimensional arrangement of the molecule in the solid state, single-crystal X-ray diffraction would be the gold standard. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as π-π stacking, which can be influenced by the phenoxy group. nih.gov

For studying the compound's behavior and localization within biological systems, imaging techniques could be employed. If the molecule is functionalized with a fluorescent tag, fluorescence microscopy could visualize its distribution in cells. nih.gov Computational modeling, based on density functional theory (DFT), can complement experimental data by predicting spectroscopic properties and providing insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity. nih.gov

Table 1: Potential Spectroscopic Data for Pyridine, 3-methyl-5-phenoxy-

TechniquePredicted ObservationInformation Gained
1H NMR Distinct signals for pyridine ring, methyl, and phenoxy protons.Electronic environment and connectivity of protons.
13C NMR Resonances for all unique carbon atoms.Carbon skeleton confirmation.
HRMS Precise mass-to-charge ratio.Elemental composition and molecular formula.
FT-IR Characteristic C-O-C, C=N, and C-H stretching vibrations.Presence of key functional groups.
UV-Vis Absorption bands in the UV region.Electronic transitions and conjugation.

Sustainable Synthesis and Green Chemistry Principles for Pyridine, 3-methyl-5-phenoxy-

The synthesis of Pyridine, 3-methyl-5-phenoxy- can be approached through various methods, with a growing emphasis on sustainable and green chemistry principles. Traditional multi-step syntheses of pyridine derivatives often involve harsh reaction conditions and the use of hazardous reagents. However, modern synthetic strategies aim to improve efficiency and reduce environmental impact.

One green approach involves one-pot, multi-component reactions, which can construct the pyridine ring in a single step from simpler precursors, minimizing waste and improving atom economy. nih.gov Microwave-assisted organic synthesis is another green technique that can significantly shorten reaction times and often leads to higher yields and purer products compared to conventional heating. nih.gov

The use of environmentally benign solvents and catalysts is a cornerstone of green chemistry. biosynce.com For the synthesis of phenoxy pyridine derivatives, methods utilizing aryne chemistry with in-situ generation of the reactive intermediate under mild conditions have been reported as an environmentally friendly route. nih.gov Iron-catalyzed cyclization reactions represent another green alternative, replacing more toxic and expensive heavy metal catalysts. rsc.org The use of reusable catalysts, such as activated fly ash, has also been explored for the synthesis of related pyridine systems, offering advantages like simple work-up and reduced waste. bhu.ac.in

A potential sustainable synthetic route to Pyridine, 3-methyl-5-phenoxy- could involve the coupling of a 3-methyl-5-halopyridine with phenol (B47542) or a phenoxide salt, potentially using a copper or palladium catalyst under optimized, energy-efficient conditions. The principles of green chemistry would guide the choice of solvent (favoring water or bio-based solvents), catalyst (low toxicity, high turnover), and reaction conditions (lower temperature, shorter time).

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and these technologies hold immense potential for the design and optimization of compounds like Pyridine, 3-methyl-5-phenoxy-. acs.orgnih.gov AI algorithms can be trained on large datasets of known molecules to predict a wide range of properties for novel compounds.

For Pyridine, 3-methyl-5-phenoxy-, ML models could be used to predict its physicochemical properties, such as solubility and lipophilicity, as well as its potential biological activities and toxicity. springernature.comnih.gov This in silico screening can prioritize the synthesis of derivatives with the most promising profiles, saving significant time and resources. For instance, generative models like recurrent neural networks (RNNs) or generative adversarial networks (GANs) can design new pyridine derivatives with desired properties. bohrium.com

AI can also play a crucial role in synthetic planning. Retrosynthesis algorithms can propose viable synthetic routes to a target molecule, breaking it down into simpler, commercially available starting materials. philadelphia.edu.jo These tools can also predict reaction outcomes and suggest optimal reaction conditions, accelerating the research and development process. philadelphia.edu.jo By integrating experimental data from high-throughput screening with geometric deep learning, it's possible to build models that can accurately predict reaction yields and regioselectivity for the functionalization of complex molecules. nih.gov

Table 2: Potential AI/ML Applications for Pyridine, 3-methyl-5-phenoxy-

Application AreaAI/ML Tool/TechniquePotential Outcome
Property Prediction Graph Convolutional Networks (GCNs)Accurate prediction of ADMET properties. springernature.com
De Novo Design Recurrent Neural Networks (RNNs)Generation of novel derivatives with enhanced activity.
Synthetic Route Planning Retrosynthesis AlgorithmsIdentification of efficient and sustainable synthetic pathways. philadelphia.edu.jo
Reaction Optimization Bayesian OptimizationDetermination of optimal reaction conditions for synthesis.

Novel Applications in Agri-Chemistry and Environmental Science

The phenoxypyridine scaffold is present in a number of commercial pesticides, suggesting that Pyridine, 3-methyl-5-phenoxy- could have potential applications in agri-chemistry. nih.gov Pyridine derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties. wikipedia.orgchempanda.com For example, some phenoxypyridine derivatives act as inhibitors of the mitochondrial electron transport chain complex III in fungi. nih.gov Others have shown insecticidal activity against various pests. nih.govresearchgate.net The specific combination of the methyl and phenoxy groups on the pyridine ring of the target compound would modulate its biological activity and target specificity.

In environmental science, the fate and transport of pyridine-based compounds are of interest. Pyridine itself can be released into the environment from industrial processes. wikipedia.orgnih.gov The interaction of ionizable N-heterocyclic compounds like pyridines with soils and sediments is influenced by pH and can affect their bioavailability and degradation rates. wikipedia.orgnih.gov Understanding the environmental behavior of Pyridine, 3-methyl-5-phenoxy- would be crucial for assessing its environmental impact if used in agricultural applications. Research in this area could focus on its biodegradation pathways and its potential for bioaccumulation. Furthermore, pyridine derivatives are being explored as chemosensors for the detection of various ions and neutral species in environmental and biological samples, opening another potential avenue of application. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic strategies for 3-methyl-5-phenoxy-pyridine, and how can reaction conditions be optimized?

Methodological Answer: Efficient synthesis of 3-methyl-5-phenoxy-pyridine involves leveraging AI-driven retrosynthetic analysis (e.g., Template_relevance Pistachio, Reaxys, or Bkms_metabolic models) to predict viable routes, such as functionalization of pyridine precursors or coupling reactions . Optimization requires Design of Experiments (DoE) methodologies like Plackett–Burman screening to identify critical variables (e.g., reagent ratios, temperature, catalysts). For example, sulfation reactions involving pyridine derivatives have been optimized using Box–Behnken response surface models to achieve precise degrees of substitution .

Q. How should researchers validate the structural identity of 3-methyl-5-phenoxy-pyridine?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenoxy groups).
  • X-ray Diffraction : Resolve crystal packing and bond angles, as demonstrated for analogous imidazo-pyridine derivatives (e.g., C–N bond angles: ~120°) .
  • Chromatography : Use GC or HPLC with retention time windows (e.g., ±3σ of standard) for purity validation .

Advanced Research Questions

Q. How does 3-methyl-5-phenoxy-pyridine interact with metal surfaces in corrosion inhibition applications?

Methodological Answer: Pyridine derivatives inhibit corrosion via donor–acceptor interactions between lone pairs on nitrogen/oxygen atoms and vacant d-orbitals of metals. Density Functional Theory (DFT) studies reveal charge transfer mechanisms, where the pyridine ring contributes to adsorption energy (ΔE ≈ −250 kJ/mol). Experimental validation includes electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency (>85% for 10 mM solutions) .

Q. What experimental design principles apply to studying metabolic pathways of 3-methyl-5-phenoxy-pyridine?

Methodological Answer: Investigate metabolic activation using:

  • In vitro assays : Incubate with liver S9 fractions (e.g., rat/human) and cofactors (e.g., AcCoA, PAPS) to track phase I/II metabolites .
  • Biomarker identification : Monitor urinary excretion of hydroxylated derivatives (e.g., 5-OH-PhIP) via LC-MS/MS. Dosing studies in rodents show ~1% urinary recovery at 24h .

Q. How can computational modeling (DFT/MD) predict the reactivity of 3-methyl-5-phenoxy-pyridine in catalytic systems?

Methodological Answer:

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity. For pyridine derivatives, HOMO localization on the phenoxy group correlates with nucleophilic reactivity .
  • Molecular Dynamics (MD) : Simulate adsorption dynamics on metal surfaces (e.g., Fe) using force fields (e.g., COMPASS) to model inhibition stability .

Q. What analytical challenges arise in quantifying trace levels of 3-methyl-5-phenoxy-pyridine in environmental samples?

Methodological Answer:

  • Headspace GC : Use HS-GC with flame ionization detection (FID) for volatile derivatives. Calibration requires matrix-matched standards to account for matrix effects .
  • Method Validation : Assess precision (RSD <10%), recovery (80–120%), and LOD/LOQ (e.g., 0.1 µg/L for wastewater) per HJ 1072-2019 standards .

Q. How do steric and electronic effects of the 3-methyl and 5-phenoxy substituents influence regioselectivity in further functionalization?

Methodological Answer:

  • Steric Effects : The 3-methyl group directs electrophilic substitution to the para position (C4) due to steric hindrance.
  • Electronic Effects : The electron-donating phenoxy group activates the pyridine ring for nucleophilic attack at C2/C6. Validate via Hammett plots (σ ≈ −0.3 for phenoxy) .

Q. What are the thermodynamic implications of solvent choice in recrystallizing 3-methyl-5-phenoxy-pyridine?

Methodological Answer: Optimize solvent polarity using Hansen solubility parameters. For example:

  • High-purity crystals : Use ethanol/water mixtures (δ ≈ 26 MPa¹/²) to balance solubility and nucleation rates.
  • Thermodynamic Data : Measure melting point depression (∆T <2°C) to assess purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.